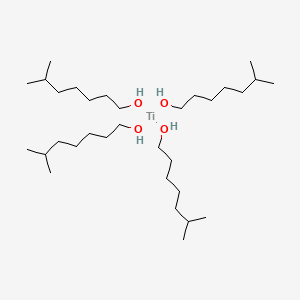
Tetraisooctyl orthotitanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraisooctyl orthotitanate, also known as titanium(IV) isooctyloxide, is a chemical compound with the molecular formula (C8H17O)4Ti and a molecular weight of 564.75 g/mol . This compound is a titanium alkoxide, which is widely used in various industrial and scientific applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraisooctyl orthotitanate is typically synthesized through the reaction of titanium tetrachloride (TiCl4) with isooctanol (C8H17OH) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of titanium tetrachloride. The general reaction can be represented as follows:
TiCl4+4C8H17OH→(C8H17O)4Ti+4HCl
The reaction is exothermic and requires careful control of temperature and pressure to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as distillation to remove by-products and purification to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Tetraisooctyl orthotitanate undergoes various chemical reactions, including:
Hydrolysis: When exposed to moisture, it hydrolyzes to form titanium dioxide (TiO2) and isooctanol.
Alcoholysis: It reacts with other alcohols to form mixed alkoxides.
Transesterification: It can undergo transesterification reactions with esters to form new titanium alkoxides.
Common Reagents and Conditions:
Hydrolysis: Water or moisture in the air.
Alcoholysis: Various alcohols such as methanol, ethanol, etc.
Transesterification: Esters and catalysts such as acids or bases.
Major Products Formed:
Hydrolysis: Titanium dioxide (TiO2) and isooctanol.
Alcoholysis: Mixed titanium alkoxides.
Transesterification: New titanium alkoxides and corresponding alcohols.
Applications De Recherche Scientifique
Tetraisooctyl orthotitanate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of titanium dioxide nanoparticles and thin films.
Biology: Employed in the preparation of biocompatible coatings for medical implants.
Medicine: Utilized in drug delivery systems and as a component in certain pharmaceuticals.
Mécanisme D'action
The mechanism of action of tetraisooctyl orthotitanate primarily involves its ability to form strong bonds with oxygen atoms, making it an effective precursor for titanium dioxide synthesis. The compound undergoes hydrolysis and condensation reactions to form titanium dioxide, which exhibits excellent photocatalytic and antimicrobial properties. These properties are leveraged in various applications, including environmental remediation and medical devices .
Comparaison Avec Des Composés Similaires
Tetraisopropyl orthotitanate (C12H28O4Ti): Similar in structure but uses isopropanol instead of isooctanol.
Tetrabutyl orthotitanate (C16H36O4Ti): Uses butanol as the alcohol component.
Titanium(IV) ethoxide (C8H20O4Ti): Uses ethanol as the alcohol component.
Uniqueness: Tetraisooctyl orthotitanate is unique due to its longer alkyl chains, which provide greater hydrophobicity and stability compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring durable and water-resistant coatings .
Propriétés
Formule moléculaire |
C32H72O4Ti |
|---|---|
Poids moléculaire |
568.8 g/mol |
Nom IUPAC |
6-methylheptan-1-ol;titanium |
InChI |
InChI=1S/4C8H18O.Ti/c4*1-8(2)6-4-3-5-7-9;/h4*8-9H,3-7H2,1-2H3; |
Clé InChI |
XMCFCXSPLADUGT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCO.CC(C)CCCCCO.CC(C)CCCCCO.CC(C)CCCCCO.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















